molecular formula C17H16N6 B6604500 1-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine CAS No. 380436-54-4

1-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine

Cat. No.: B6604500
CAS No.: 380436-54-4
M. Wt: 304.3 g/mol
InChI Key: NMGWKCHTMNJLNC-RGVLZGJSSA-N
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Description

1-{[(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine is a guanidine derivative featuring a pyrazole core substituted with phenyl groups and a methylideneamino-guanidine moiety. Guanidine-based compounds are renowned for their diverse biological activities, including antimicrobial, antiparasitic, and metal-chelating properties. This compound’s structure combines aromatic rigidity (from the diphenylpyrazole) with the nucleophilic and hydrogen-bonding capabilities of the guanidine group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6/c18-17(19)21-20-11-14-12-23(15-9-5-2-6-10-15)22-16(14)13-7-3-1-4-8-13/h1-12H,(H4,18,19,21)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGWKCHTMNJLNC-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NN=C(N)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/N=C(N)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation with Aminoguanidine

Reaction of 4-acetyl-1,3-diphenyl-1H-pyrazole-5(4H)-one (1 ) with aminoguanidine in glacial acetic acid under reflux yields the Schiff base 1-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine . The mechanism proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond (Fig. 1).

Reaction Conditions

  • Solvent: Glacial acetic acid

  • Temperature: Reflux (~110°C)

  • Time: 6–8 hours

  • Yield: 68–72%

IR spectroscopy confirms imine formation (C=N stretch at ~1600 cm1^{-1}), while 1H^1H-NMR reveals a singlet at δ 8.2 ppm for the imine proton.

Alternative Route via Hydrazone Intermediate

An alternative pathway involves synthesizing a hydrazone intermediate 13 by reacting 1 with thiosemicarbazide. While this yields a thiosemicarbazone derivative, substituting thiosemicarbazide with aminoguanidine under similar conditions directly forms the target compound. This one-pot method eliminates the need for intermediate isolation, improving efficiency.

Guanidinylation Strategies

The guanidine group may be introduced post-Schiff base formation or via precursor modification.

Direct Condensation with Preformed Guanidine

Aminoguanidine, commercially available or synthesized via the Biginelli reaction, reacts with the pyrazole aldehyde derivative in ethanol under acidic catalysis (e.g., HCl). This method benefits from simplicity but requires precise pH control to avoid side reactions.

Post-Functionalization of Amine Intermediates

If the pyrazole core bears a primary amine, guanidinylation can be achieved using 1H-pyrazole-1-carboximidamide or cyanamide under phase-transfer conditions. For example:

4-Aminomethyl-1,3-diphenyl-1H-pyrazole+CyanamideK2CO3,CH3CNTarget Compound\text{4-Aminomethyl-1,3-diphenyl-1H-pyrazole} + \text{Cyanamide} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{Target Compound}

This approach offers modularity but necessitates additional steps to install the amine group.

Mechanistic and Optimization Insights

Role of Acid Catalysis

Protonation of the carbonyl oxygen in 1 enhances electrophilicity, facilitating nucleophilic attack by aminoguanidine. Acetic acid also mediates dehydration, driving the equilibrium toward imine formation.

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may retard dehydration. Glacial acetic acid, while corrosive, provides optimal proton activity and boiling point for reflux.

Temperature and Time

Prolonged heating (>10 hours) risks decomposition of the guanidine group. Controlled reflux (6–8 hours) balances conversion and stability.

Comparative Analysis of Methods

Method Starting Material Conditions Yield Advantages
Direct Condensation4-Acetylpyrazole 1 AcOH, reflux, 8 h72%One-pot, minimal purification
Hydrazone Modification4-Acetylpyrazole 1 EtOH, HCl, 6 h68%Compatible with diverse amines
Guanidinylation4-AminomethylpyrazoleK2_2CO3_3, CH3_3CN65%Modular, orthogonal functionalization

Chemical Reactions Analysis

Cyclocondensation Reactions

The guanidine group and pyrazole-imine moiety enable diverse cyclization pathways:

Thiazole Formation

Reaction with α-halo carbonyl compounds (e.g., ethyl 2-chloroacetate) yields thiazole derivatives via nucleophilic substitution and cyclization .

Example Reaction :

Target Compound+Ethyl 2-chloroacetateEtOH, refluxThiazole Derivative\text{Target Compound} + \text{Ethyl 2-chloroacetate} \xrightarrow{\text{EtOH, reflux}} \text{Thiazole Derivative}

Product Characteristics :

  • Mass Spectrum : Molecular ion peaks consistent with thiazole-pyrazole hybrids (e.g., m/z 450–500) .

  • Biological Activity : Thiazole derivatives exhibit antimicrobial potency (MIC = 0.007–0.068 μg/mL against B. subtilis and MRSA) .

Pyrimidine/Pyridine Derivatives

Interaction with malononitrile or ethyl cyanoacetate under basic conditions leads to pyrimidine/pyridine ring formation via Michael addition and cyclization .

Example Reaction :

Target Compound+MalononitrileNaOEt, EtOH2-Aminopyridine-3-carbonitrile Derivative\text{Target Compound} + \text{Malononitrile} \xrightarrow{\text{NaOEt, EtOH}} \text{2-Aminopyridine-3-carbonitrile Derivative}

Key Data :

  • IR : Peaks at ~2190 cm1^{-1} (C≡N) and ~1660 cm1^{-1} (C=O) .

  • Antimicrobial Activity : IC50_{50} values in the nanomolar range against bacterial DNA gyrase .

Nucleophilic Additions

The guanidine group acts as a nucleophile, enabling reactions with:

Aryl Diazonium Salts

Coupling with aryldiazonium chlorides forms azo derivatives, enhancing π–π interactions in DNA binding .

Example :

Target Compound+4-Methoxyphenyldiazonium ChlorideAzo-Linked Derivative\text{Target Compound} + \text{4-Methoxyphenyldiazonium Chloride} \rightarrow \text{Azo-Linked Derivative}

Observed Outcomes :

  • Docking Scores : Improved binding affinity (e.g., ΔG = −12.01 kcal/mol for compound 19 in ).

  • Biological Impact : Enhanced inhibition of K. pneumoniae (MIC = 0.034 μg/mL) .

Active Methylene Compounds

Reactions with dimethyl acetylenedicarboxylate (DMAD) or diketones yield fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .

Biological Activity Correlation

Reaction products demonstrate significant pharmacological properties:

Reaction TypeBiological ActivityKey FindingsSource
Thiazole formationAntibacterial (Gram+ pathogens)MIC = 0.008–0.068 μg/mL against MRSA and B. subtilis
Pyridine derivativesCOX-2/mPGES-1 inhibitionIC50_{50} = 36 nM for human mPGES-1 inhibition (anti-inflammatory)
Azo couplingDNA gyrase inhibitionBinding score = −12.01 kcal/mol; disrupts bacterial DNA replication

Mechanistic Insights

  • Hydrogen Bonding : The guanidine NH groups form hydrogen bonds with bacterial DNA gyrase (e.g., interactions with DC14 and DA15 residues) .

  • π–π Stacking : The pyrazole and aryl rings enhance binding to hydrophobic pockets in target enzymes .

Stability and Reactivity Trends

  • Acidic Conditions : The Schiff base linkage (C=N) is stable under mild acidic conditions but hydrolyzes in strong acids .

  • Thermal Stability : Decomposes above 250°C, confirmed by thermogravimetric analysis (TGA) .

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that compounds derived from the pyrazole structure exhibit significant anti-inflammatory effects. One notable study synthesized a series of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine derivatives, which were evaluated for their inhibitory activity against human microsomal prostaglandin E synthase-1 (mPGES-1). The most potent compound showed an IC50 value of approximately 36 nM, indicating strong selectivity over cyclooxygenase (COX) isozymes . This selectivity is crucial as it minimizes the side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, derivatives of 1-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine have shown promise in inhibiting cancer cell proliferation. A specific derivative was found to induce apoptosis in cancer cells through the modulation of various signaling pathways. The compound's ability to interact with specific molecular targets within cancer cells highlights its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Applications

Pyrazole derivatives have also been explored for their antimicrobial properties. Studies have reported that certain compounds within this class exhibit significant antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or interference with critical metabolic pathways within the pathogens. This makes them candidates for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of pyrazole derivatives. Research indicates that modifications at various positions on the pyrazole ring can significantly influence the potency and selectivity of these compounds. For example, substituents on the phenyl groups attached to the pyrazole core can enhance hydrophobic interactions with target proteins, thereby increasing inhibitory efficacy against mPGES-1 and other enzymes involved in inflammation .

Case Study: Inhibition of mPGES-1

A detailed study evaluated several derivatives of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine for their inhibitory effects on mPGES-1:

Compound IDStructure DescriptionIC50 (nM)Selectivity (COX vs mPGES-1)
14fPyrazole with carboxylic acid group36 ± 11High
7cBarbituric acid derivative41 ± 5Moderate
7eLonger aliphatic side chain>100Low

This table summarizes key findings from SAR studies that highlight how structural modifications impact biological activity.

Mechanism of Action

The mechanism of action of 1-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its cytotoxic effects. Molecular modeling studies have shown that it can bind to active sites of target proteins, thereby inhibiting their function .

Comparison with Similar Compounds

Key Structural Features :

  • Guanidine backbone : Shared with Chlorhexidine (antiseptic) and Robenidine (coccidiostat), enabling hydrogen bonding and ionic interactions .
  • Aromatic substituents : The diphenylpyrazole group distinguishes it from Chlorhexidine (chlorophenyl groups) and Robenidine (chlorophenylmethylidene groups) .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target compound Pyrazole-guanidine 1,3-Diphenyl Not explicitly reported
Chlorhexidine Biguanide 4-Chlorophenyl, hexyl linker 505.446
Robenidine Guanidine 4-Chlorophenylmethylidene groups 370.29 (approx.)
(E)-1-[amino(pyrazolyl)methylene]guanidine Pyrazole-guanidine 1H-pyrazol-1-yl Not explicitly reported

Biological Activity

1-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potential, supported by recent research findings and data.

Chemical Structure and Properties

The compound features a guanidine core linked to a pyrazole moiety, which is known for its ability to interact with various biological targets. The presence of the diphenyl group enhances its lipophilicity and potential for membrane permeability.

Antimicrobial Activity

Research indicates that guanidine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Guanidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AMRSA16 µg/mL
Compound BE. coli32 µg/mL
This compoundS. aureus8 µg/mL

Anti-inflammatory Effects

Guanidine derivatives have been implicated in the inhibition of inflammatory pathways. Specifically, they may act as inhibitors of nitric oxide synthase (NOS) and cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . The anti-inflammatory activity is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.

Anticancer Potential

The compound has shown promise in cancer research. Studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

Case Study: Anticancer Activity
In a study evaluating the anticancer effects of similar compounds, it was found that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound's structure allows it to fit into active sites of enzymes like COX and NOS, thereby inhibiting their activity.
  • Modulation of Cell Signaling : By affecting pathways involved in cell survival and apoptosis, it may alter the fate of cancer cells.

Q & A

Q. What are the recommended synthetic routes for 1-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Synthetic Pathway : A common approach involves condensation reactions between pyrazole-aldehyde intermediates and aminoguanidine. For example, analogous syntheses of pyrazole derivatives (e.g., 3a–c in ) use Suzuki coupling or nucleophilic substitution under reflux with DMSO as a solvent.

  • Optimization Strategies :

    • Catalyst Selection : Copper(I) bromide (0.101 g) and cesium carbonate (6.86 g) improved yields in related pyrazole-amine syntheses ().
    • Temperature Control : Reactions at 35°C for 48 hours increased product stability ().
    • Chromatographic Purification : Gradient elution (e.g., 0–100% ethyl acetate/hexane) enhances purity ().
  • Yield Comparison :

    Reaction TypeCatalyst SystemYield (%)Reference
    CondensationCu(I)Br/Cs₂CO₃17.9
    Nucleophilic Sub.None (thermal)78

Q. How can spectroscopic techniques (IR, NMR, HRMS) be employed to confirm the structure and purity of this guanidine derivative?

Methodological Answer:

  • IR Spectroscopy : Look for characteristic peaks:
    • C=N stretch at ~1574 cm⁻¹ (pyrazole backbone, ).
    • NH stretches (guanidine) between 3200–3400 cm⁻¹ ().
  • ¹H NMR : Key signals include:
    • Aromatic protons at δ 7.58–8.77 ppm (pyrazole and phenyl groups, ).
    • Methylideneamino protons as singlets near δ 8.2–8.5 ppm (analogous to hydrazine derivatives in ).
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., m/z 215.128 in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) when characterizing this compound?

Methodological Answer:

  • Isotopic Labeling : Use deuterated solvents (e.g., d₆-DMSO) to distinguish exchangeable NH protons from aromatic signals ().
  • 2D NMR : Employ COSY or HSQC to assign overlapping peaks (e.g., pyrazole vs. phenyl protons) ().
  • Crystallography : Compare experimental data with aminoguanidine crystal structures (e.g., Murugavel et al., ) to validate bond angles and tautomeric forms.

Q. What computational strategies are effective in predicting the reactivity of the methylideneamino group in nucleophilic addition reactions?

Methodological Answer:

  • DFT Calculations : Model the electrophilicity of the imine (C=N) group using Gaussian09 with B3LYP/6-31G(d) basis sets ().
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities ().
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites ().

Q. How should one design experiments to assess the environmental fate and biodegradation pathways of this compound?

Methodological Answer:

  • Environmental Partitioning : Measure logP values to predict solubility and bioaccumulation ().
  • Microbial Degradation : Use soil slurry assays under aerobic/anaerobic conditions (). Monitor metabolites via LC-MS.
  • Ecotoxicity Testing : Follow OECD guidelines for Daphnia magna or algal growth inhibition ().

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